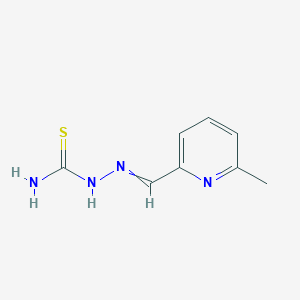

6-Methyl-2-formylpyridine thiosemicarbazone

Description

6-Methyl-2-formylpyridine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Properties

CAS No. |

6853-69-6 |

|---|---|

Molecular Formula |

C8H10N4S |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

[(6-methylpyridin-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H10N4S/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13) |

InChI Key |

RGSKQRUEJICXLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-formylpyridine thiosemicarbazone typically involves the reaction of 6-methyl-2-formylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

6-Methyl-2-formylpyridine+Thiosemicarbazide→6-Methyl-2-formylpyridine thiosemicarbazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-formylpyridine thiosemicarbazone undergoes various chemical reactions, including:

Complexation Reactions: It forms complexes with metal ions such as copper(II), nickel(II), and iron(III). These complexes often exhibit enhanced biological activities compared to the free ligand.

Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal ions.

Substitution Reactions: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Complexation: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in ethanol or methanol solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Metal Complexes: These are often the primary products of complexation reactions and have significant biological and catalytic properties.

Oxidized or Reduced Forms: Depending on the specific redox conditions, various oxidized or reduced derivatives of the compound can be obtained.

Scientific Research Applications

6-Methyl-2-formylpyridine thiosemicarbazone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antibacterial activities. Metal complexes of this compound have shown promising results in inhibiting the growth of certain cancer cell lines and pathogens.

Coordination Chemistry:

Biological Studies: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and therapeutic potential.

Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-formylpyridine thiosemicarbazone, particularly in its metal complex forms, involves several pathways:

DNA Intercalation: The compound or its metal complexes can intercalate into DNA, disrupting its function and leading to cell death.

Enzyme Inhibition: It can inhibit key enzymes involved in cellular processes, such as ribonucleotide reductase, which is essential for DNA synthesis.

Reactive Oxygen Species (ROS) Generation: Metal complexes of the compound can catalyze the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-Formylpyridine thiosemicarbazone

- 5-Hydroxy-2-formylpyridine thiosemicarbazone

- 2-Acetylpyridine thiosemicarbazone

Comparison

6-Methyl-2-formylpyridine thiosemicarbazone is unique due to the presence of a methyl group at the 6-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity. Compared to 2-formylpyridine thiosemicarbazone, the methyl group may enhance lipophilicity and cellular uptake, potentially leading to improved biological efficacy. Additionally, the specific metal complexes formed with this compound may exhibit different coordination geometries and electronic properties, further distinguishing its applications and effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.